molecular formula C22H22O7 B11645387 2-ethoxyethyl 2-((4-oxo-3-(m-tolyloxy)-4H-chromen-7-yl)oxy)acetate

2-ethoxyethyl 2-((4-oxo-3-(m-tolyloxy)-4H-chromen-7-yl)oxy)acetate

Cat. No.: B11645387
M. Wt: 398.4 g/mol
InChI Key: PSMYWICVLIUEGS-UHFFFAOYSA-N
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Description

2-ETHOXYETHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an ethoxyethyl group, a chromen-7-yl moiety, and a methylphenoxy group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXYETHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps, starting with the preparation of the chromen-7-yl core. This core is synthesized through a series of condensation reactions involving appropriate starting materials. The methylphenoxy group is then introduced via an etherification reaction, followed by the attachment of the ethoxyethyl group through esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXYETHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxyethyl and methylphenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-ETHOXYETHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-ETHOXYETHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHOXYETHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE
  • 2-ETHOXYETHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}PROPANOATE

Uniqueness

Compared to similar compounds, 2-ETHOXYETHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22O7

Molecular Weight

398.4 g/mol

IUPAC Name

2-ethoxyethyl 2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C22H22O7/c1-3-25-9-10-26-21(23)14-27-16-7-8-18-19(12-16)28-13-20(22(18)24)29-17-6-4-5-15(2)11-17/h4-8,11-13H,3,9-10,14H2,1-2H3

InChI Key

PSMYWICVLIUEGS-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)C

Origin of Product

United States

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